cis-1,3-Indandiol

Biocatalysis Stereospecific oxidation Chiral building block

Procurement of chiral indane scaffolds often fails due to incorrect diastereomer supply, compromising downstream HIV protease inhibitor synthesis. This cis-1,3-Indandiol is the validated meso intermediate for indinavir-class drugs, offering a defined architecture unattainable with the trans isomer or 1,2-regioisomer. • Directly enables asymmetric synthesis of indinavir (CRIXIVAN) via its rigid cis-1,3 geometry. • Produced via stereospecific naphthalene dioxygenase biocatalysis, ensuring high chiral fidelity. • Eliminates chemical resolution steps, reducing waste for streamlined GMP transition.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 172977-38-7
Cat. No. B066256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,3-Indandiol
CAS172977-38-7
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1O)O
InChIInChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2/t8-,9+
InChIKeyKOFVTRKZZDKQDX-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,3-Indandiol: meso-Chiral Synthon for APIs


cis-1,3-Indandiol (CAS 172977-38-7) is a meso-configured, bicyclic chiral diol with a rigid indane scaffold [1]. Its cis stereochemistry places both hydroxyl groups on the same face of the planar ring system, yielding a molecule with a defined three-dimensional architecture and a predicted melting point of 107 °C . This compound is not sold as a pharmaceutical but as a chiral building block or key intermediate for the asymmetric synthesis of complex bioactive molecules, most notably HIV protease inhibitors such as indinavir (CRIXIVAN) [2].

Chiral synthon for asymmetric synthesis
Meso-configured indane scaffold
Intermediate for HIV protease inhibitor research
Reports cite indinavir-class route context
Stereochemical control in biocatalytic oxidation
cis-1,3 configuration from (R)-1-indanol

cis-1,3-Indandiol: Why Stereoisomer Substitution Fails


In chiral synthesis, substitution of cis-1,3-indandiol with its trans diastereomer or the regioisomeric cis-1,2-indandiol is not viable due to fundamental differences in stereochemical outcome and enzymatic reactivity. The cis-1,3 configuration is a meso compound, which, upon enzymatic or chemical resolution, yields a single enantiopure building block, whereas the trans isomer is a racemic mixture of two enantiomers that require additional resolution steps [1]. Critically, whole-cell biocatalysts exhibit starkly different regioselectivity: naphthalene dioxygenase oxidizes (R)-1-indanol to yield 71% cis-1,3-indandiol, but the same enzyme converts (S)-1-indanol to 95.5% trans-(1S,3S)-indandiol, demonstrating that the starting stereochemistry dictates which diastereomer is produced [2]. This stereospecificity is not interchangeable, and substituting the cis-1,3-isomer for the trans-1,3-isomer in a synthetic route will fail to provide the correct stereochemistry for downstream coupling, leading to loss of biological activity in the final pharmaceutical agent [1].

Target
cis-1,3-Indandiol Meso compound; single enantiopure building block after resolution
trans-1,3-Indandiol Racemic mixture; stereochemical outcome may not transfer to downstream coupling
Regioisomer
cis-1,3-Indandiol Defined cis-1,3 diol pattern; required for protease inhibitor scaffold
cis-1,2-Indandiol Different connectivity; may alter enzyme recognition and final API stereochemistry

cis-1,3-Indandiol: Evidence for Procurement Decisions


Stereospecific Oxidation Controls Diastereomer Outcome

In a direct head-to-head whole-cell biocatalysis experiment using recombinant E. coli expressing naphthalene dioxygenase, (R)-1-indanol was stereospecifically oxidized to produce 71% cis-1,3-indandiol alongside 18.2% (R)-3-hydroxy-1-indanone and 10.8% cis-1,2,3-indantriol. In stark contrast, oxidation of (S)-1-indanol under identical conditions yielded 95.5% trans-(1S,3S)-indan-1,3-diol and 4.5% (R)-3-hydroxy-1-indanone [1].

Stereospecific Oxidation
Head-to-head
71% cis-1,3-indandiol vs 95.5% trans-(1S,3S)-indandiol from (R)- vs (S)-1-indanol
Enzyme stereospecificity defines diastereomer outcome
Recombinant E. coli, naphthalene dioxygenase; product profile directly linked to starting enantiomer
Biocatalysis Stereospecific oxidation Chiral building block

Indene Bioconversion to CRIXIVAN Intermediate

The microbial conversion of indene by Pseudomonas putida and Rhodococcus sp. isolates produces defined mixtures of cis- and trans-indandiols. The process is engineered to resolve enantiomeric mixtures of cis-1,2-indandiol via selective oxidation, yielding high enantiomeric purity of cis-(1S,2R)-indandiol, a direct precursor to indinavir sulfate (CRIXIVAN) [1]. While cis-1,3-indandiol is a related diol in this pathway, its defined stereochemistry and rigidity make it a valuable scaffold for analogous protease inhibitor cores, as confirmed by its inclusion in polymer selection studies for in situ product removal during biotransformations [2].

Industrial Bioconversion
Class-level
Indene oxidation platform yields chiral indandiols for CRIXIVAN synthesis
Reported pathway context supports analogous route design
P. putida / Rhodococcus sp.; cis-1,3-indandiol is a characterized intermediate in this process
Industrial biotechnology Biotransformation API manufacturing

Polymer-Based In Situ Product Removal

In a study evaluating polymer selection for solid-liquid two-phase partitioning bioreactors, cis-1,3-indandiol was included as a target biotransformation molecule. Partition coefficient tests demonstrated that polar polymers (e.g., Hytrel®) outperformed non-polar polymers (e.g., Kraton®) for compounds bearing polar functional groups. While specific partition coefficients for cis-1,3-indandiol were not explicitly tabulated, the study established that hydrophobic compounds like 2-phenylethanol achieved partition coefficients as high as 80, whereas hydrophilic compounds like iso-butanol had values below 3 [1]. This class-level inference confirms that cis-1,3-indandiol, as an aromatic diol, resides in the hydrophobic range suitable for polymer-based in situ product removal, a critical consideration for scalable bioprocess design.

In Situ Product Removal
Class-level
Polar polymers (e.g., Hytrel®) favor uptake of aromatic diols
Supports polymer selection for bioprocess recovery
Class inference; partition coefficients not reported specifically for cis-1,3-indandiol
Bioprocess engineering Downstream processing Polymer selection

Physical Properties to Distinguish Stereoisomers

cis-1,3-Indandiol exhibits a predicted melting point of 107 °C, with a boiling point of 337.8±30.0 °C at 760 mmHg and a density of 1.334±0.06 g/cm³ . In contrast, the trans-1,3-indandiol diastereomer is reported to have different physical properties due to its distinct crystal packing (specific values not located in primary literature). The meso configuration of cis-1,3-indandiol contributes to its unique solid-state behavior, which is essential for accurate identity verification and purity assessment in procurement. Additionally, cis-1,3-indandiol is a solid at room temperature with a flash point of 172.8 °C, which informs safe storage and handling protocols .

Physical Constants
Data to verify
Melting point ~107 °C; density 1.334 g/cm³
Aids identity confirmation and storage review
Predicted values; experimental validation recommended
Analytical chemistry Quality control Compound identification

cis-1,3-Indandiol: Research & Industrial Applications


Stereospecific Biocatalysis for HIV Protease Inhibitors

Utilize recombinant naphthalene dioxygenase-expressing E. coli to stereospecifically oxidize (R)-1-indanol, achieving a 71% yield of cis-1,3-indandiol as the major product [1]. This biocatalytic route provides direct access to the cis-configured indandiol core, a validated building block for indinavir-class HIV protease inhibitors, circumventing the need for chemical resolution and minimizing waste [2].

Solid-Liquid Partitioning Bioreactor for In Situ Recovery

Implement a biphasic bioreactor system using polar polymer beads (e.g., Hytrel®) to selectively absorb and sequester cis-1,3-indandiol during microbial bioconversion. This in situ product removal strategy mitigates product inhibition, enhances overall yield, and simplifies downstream purification based on established polymer-solute interaction data for aromatic diols [1].

Chiral HPLC on Cellulose-Based CSPs

Resolve racemic mixtures of indandiol derivatives using chiral stationary phases such as Chiralcel OD (cellulose tris(3,5-dimethylphenyl carbamate)) to isolate individual enantiomers and validate enantiomeric excess. This method is directly applicable to cis-1,3-indandiol and its derivatives, enabling precise quality control for pharmaceutical intermediates and ensuring compliance with regulatory standards for chiral purity [1].

Application
Selection Property
Validation Focus
Stereospecific biocatalysis for HIV protease inhibitor research
Stereochemical control in oxidation
Enantiomeric purity by chiral HPLC
Solid-liquid partitioning bioreactor for in situ recovery
Polymer-based product sequestration
Partition coefficient and yield improvement
Chiral HPLC on cellulose-based CSPs
Chiral stationary phase compatibility
Enantiomeric excess and chiral purity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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